molecular formula C21H18N4O B2635345 (E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide CAS No. 1445771-22-1

(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide

Cat. No. B2635345
CAS RN: 1445771-22-1
M. Wt: 342.402
InChI Key: SWEVDMKYDTWSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide, also known as CEPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CEPP is a small molecule inhibitor that targets specific enzymes involved in various physiological processes.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research on molecules similar to "(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide" has shown interesting molecular interactions and crystal packing phenomena. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes rare N⋯π interactions, forming a zigzag double-ribbon through hydrogen bonds, highlighting the significance of non-traditional bonding interactions in molecular assemblies (Zhang, Wu, & Zhang, 2011).

Anticonvulsant Activity Studies

A series of (E)-N-cinnamoyl aminoalkanols derivatives showed promising results in anticonvulsant activity tests. These studies reveal the potential therapeutic applications of compounds structurally related to "(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide" in treating seizure disorders, with specific derivatives demonstrating significant efficacy in rodent models (Gunia-Krzyżak et al., 2017).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of molecules closely related to "(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide." For example, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, involving reactions that yield compounds with specific structural features, has been detailed, providing insights into the synthetic pathways that could be applied to similar compounds (Johnson et al., 2006).

Antimicrobial and Antitumor Activities

Several studies have highlighted the potential antimicrobial and antitumor activities of compounds related to "(E)-2-Cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide." For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the diverse biological activities and potential therapeutic applications of these compounds (Rahmouni et al., 2016).

properties

IUPAC Name

(E)-2-cyano-N-(4-ethylphenyl)-3-(1-phenylpyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-2-16-8-10-18(11-9-16)23-21(26)17(15-22)14-19-12-13-25(24-19)20-6-4-3-5-7-20/h3-14H,2H2,1H3,(H,23,26)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEVDMKYDTWSGC-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=NN(C=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=NN(C=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethylphenyl)-3-(1-phenyl-1H-pyrazol-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.